

Spectroscopic Profile of Dimethyl 2-anilinobut-2-enedioate: A Technical Guide

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Compound of Interest

Compound Name: **Dimethyl 2-anilinobut-2-enedioate**

Cat. No.: **B3191441**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 2-anilinobut-2-enedioate** (CAS No. 54494-74-5), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions based on its chemical structure with available data from analogous compounds. The information is presented to facilitate the identification and characterization of this molecule in a research and development setting.

Introduction

Dimethyl 2-anilinobut-2-enedioate is an enaminone, a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond.^[1] This structural motif imparts unique chemical reactivity and potential biological activity. The molecule's full chemical name is dimethyl 2-(phenylamino)but-2-enedioate, and its molecular formula is $C_{12}H_{13}NO_4$, with a molecular weight of 235.24 g/mol.^[2] Accurate spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for elucidating its role in various chemical reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Dimethyl 2-anilinobut-2-enedioate** based on its structure and known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~10.0 - 11.0	Singlet (broad)	1H	N-H	Chemical shift is concentration and solvent dependent; may exchange with D ₂ O.
~7.20 - 7.40	Multiplet	2H	Ar-H (meta)	Aromatic protons of the aniline ring.
~7.00 - 7.15	Multiplet	3H	Ar-H (ortho, para)	Aromatic protons of the aniline ring.
~5.50 - 5.80	Singlet	1H	=C-H	Olefinic proton.
~3.70	Singlet	3H	-OCH ₃	Methyl ester protons.
~3.60	Singlet	3H	-OCH ₃	Methyl ester protons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Notes
~168.0	C=O	Ester carbonyl carbon.
~165.0	C=O	Ester carbonyl carbon.
~150.0	=C-N	Olefinic carbon attached to nitrogen.
~140.0	Ar-C (ipso)	Aromatic carbon attached to nitrogen.
~129.0	Ar-C	Aromatic carbons.
~124.0	Ar-C	Aromatic carbons.
~120.0	Ar-C	Aromatic carbons.
~95.0	=C-H	Olefinic carbon attached to hydrogen.
~51.0	-OCH ₃	Methyl ester carbon.
~50.0	-OCH ₃	Methyl ester carbon.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Medium, Sharp	N-H stretch
~3100 - 3000	Medium	C-H stretch (aromatic)
~3000 - 2850	Medium	C-H stretch (aliphatic)
~1720 - 1700	Strong	C=O stretch (ester)
~1660 - 1640	Strong	C=O stretch (conjugated ester)
~1620 - 1600	Strong	C=C stretch (alkene)
~1600, ~1500	Medium	C=C stretch (aromatic)
~1250 - 1150	Strong	C-O stretch (ester)
~750, ~690	Strong	C-H bend (aromatic, monosubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Notes
235	[M] ⁺	Molecular ion peak.
204	[M - OCH ₃] ⁺	Loss of a methoxy radical.
176	[M - COOCH ₃] ⁺	Loss of a carbomethoxy radical.
119	[C ₆ H ₅ NH=C=O] ⁺	Fragment resulting from cleavage of the butenedioate chain.
93	[C ₆ H ₅ NH ₂] ⁺	Aniline fragment.
77	[C ₆ H ₅] ⁺	Phenyl fragment.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the chemical structure and purity of the compound.

Materials and Equipment:

- **Dimethyl 2-anilinobut-2-enedioate sample**
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry NMR tube.
- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:**
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

- Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the low natural abundance of ^{13}C (typically 1024 or more scans).
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- **Dimethyl 2-anilinobut-2-enedioate** sample
- Infrared spectrometer (e.g., FTIR)
- Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory
- Mortar and pestle (for KBr pellet method)
- Solvent (e.g., chloroform or dichloromethane) for thin film method

Procedure (Thin Film Method):

- Dissolve a small amount of the sample in a few drops of a volatile solvent like chloroform.
- Apply a drop of the solution to a KBr or NaCl plate.
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

- Place the plate in the sample holder of the IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Perform a background scan with a clean, empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

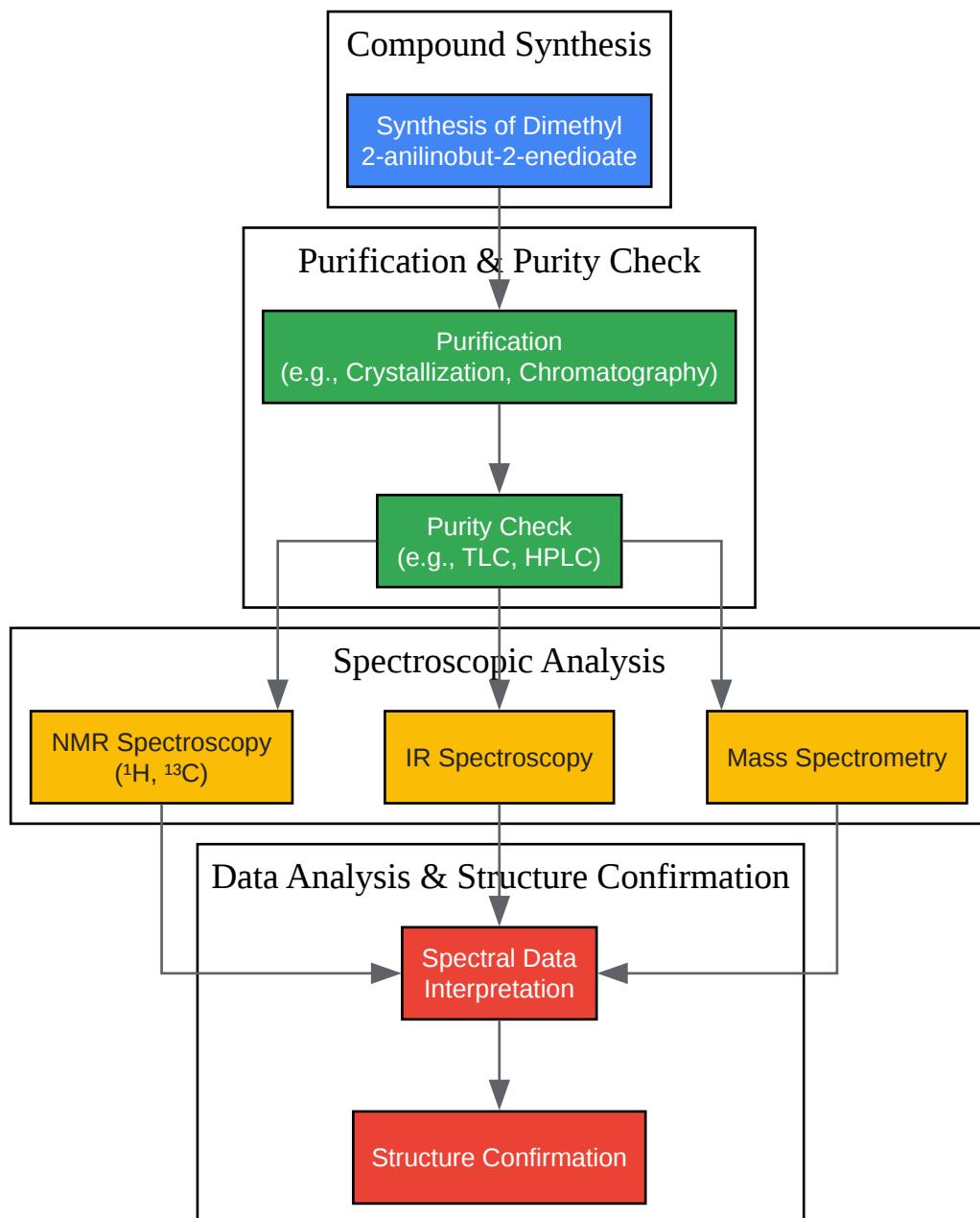
- **Dimethyl 2-anilinobut-2-enedioate** sample
- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Solvent (e.g., methanol or acetonitrile)
- Sample vials

Procedure (Electron Ionization - EI):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ionization energy (typically 70 eV for EI).
- Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a gas or liquid chromatograph.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Dimethyl 2-anilinobut-2-enedioate**.



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References

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- 2. Dimethyl 2-(Phenylamino)-2-butenedioate | C12H13NO4 | CID 2797953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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